molecular formula C10H10N4S B427534 5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 90842-90-3

5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B427534
CAS No.: 90842-90-3
M. Wt: 218.28g/mol
InChI Key: XCBCJQJCCRBGOW-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound with the molecular formula C10H10N4S and is offered for research and development purposes . This compound belongs to the pyrazolo[1,5-a]pyrimidine class of heterocycles, a scaffold recognized as one of the most promising in the development of potent anticancer agents . As a close structural analog of known nanomolar adenosine A2a receptor (A2aR) antagonists, this compound is a valuable building block for the design of new-generation anticancer agents . Researchers are exploring A2aR antagonists as a promising strategy to overcome immunosuppressive tumor microenvironments, particularly in the context of immunotherapy . The core pyrimidine structure is a fundamental building block in medicinal chemistry, found in essential biomolecules and several established therapeutics, underlining the inherent research value of novel derivatives . Beyond its primary application in oncology research, the structural features of related pyrazolo[1,5-a]pyrimidine compounds also make them suitable for use as ligands in coordination chemistry, for instance, in the synthesis of metal complexes for various material science applications . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,7-dimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c1-6-4-7(2)14-9(12-6)8(5-11)10(13-14)15-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBCJQJCCRBGOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)SC)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

In acetic acid under reflux, 1 reacts with pentane-2,4-dione to yield 5,7-dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (2 ) via a tandem cyclization-dehydration sequence (Scheme 1). The reaction proceeds through:

  • Keto-enol tautomerism of the β-diketone.

  • Nucleophilic attack by the amino group on the electrophilic carbonyl carbon.

  • Cyclization to form the pyrimidine ring, followed by dehydration.

Optimization studies indicate that acetic acid serves dual roles as a solvent and catalyst, with yields reaching 78–82% after 6–8 hours. Prolonged heating (>10 hours) reduces yields due to decomposition.

Table 1: Cyclocondensation Reaction Parameters

Starting Materialβ-DiketoneSolventTime (h)Yield (%)
1 Pentane-2,4-dioneAcetic acid682
1 1,3-CyclohexanedioneAcetic acid875

Nucleophilic Substitution of Chlorinated Intermediates

Chlorinated precursors offer a versatile pathway for introducing the methylsulfanyl group. This two-step method involves:

  • Chlorination of dihydroxypyrazolo[1,5-a]pyrimidine.

  • Displacement of chlorine with methanethiolate.

Synthesis of 5,7-Dichloro Intermediate

Treatment of 5,7-dihydroxy-2-methylpyrazolo[1,5-a]pyrimidine (3 ) with phosphorus oxychloride (POCl₃) at 110°C for 4 hours yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (4 ) in 61% yield . Excess POCl₃ (5 equivalents) ensures complete chlorination.

Methanethiolate Substitution

Reaction of 4 with sodium methanethiolate (NaSCH₃) in dimethylformamide (DMF) at 80°C for 3 hours replaces the chlorine at position 2 with a methylsulfanyl group, affording the target compound in 89% yield . The selectivity for position 2 arises from the higher electrophilicity of the C2 chlorine compared to C5/C7.

Table 2: Chlorination and Substitution Conditions

StepReagentTemp (°C)Time (h)Yield (%)
ChlorinationPOCl₃ (5 eq)110461
SubstitutionNaSCH₃ (3 eq)80389

Multi-Component Reactions with Malononitrile Derivatives

One-pot multi-component reactions streamline synthesis by converging aminopyrazoles, aldehydes, and malononitrile. This method assembles the pyrazolo[1,5-a]pyrimidine skeleton while introducing the carbonitrile group.

Reaction Protocol

A mixture of 1 , benzaldehyde derivatives, and malononitrile in ethanol with piperidine catalyst undergoes sequential:

  • Knoevenagel condensation between the aldehyde and malononitrile.

  • Michael addition of the aminopyrazole to the α,β-unsaturated nitrile.

  • Cyclization and aromatization to form the product.

For example, reacting 1 with 4-chlorobenzaldehyde and malononitrile at 80°C for 5 hours yields 5,7-dimethyl-2-(methylsulfanyl)-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (5 ) in 70% yield .

Table 3: Multi-Component Reaction Outcomes

AldehydeCatalystTemp (°C)Time (h)Yield (%)
4-ChlorobenzaldehydePiperidine80570
4-MethoxybenzaldehydePiperidine80665

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Cyclocondensation : Moderate yields (75–82%) but requires inexpensive reagents.

  • Nucleophilic substitution : High yields (89%) but involves hazardous POCl₃.

  • Multi-component reactions : Lower yields (65–70%) but superior atom economy.

Practical Considerations

  • Purification : Column chromatography is essential for multi-component reactions due to byproduct formation.

  • Safety : Chlorination with POCl₃ necessitates strict moisture control.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Synthesis and Functionalization

The synthesis of 5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves cyclocondensation reactions that can yield a variety of derivatives with enhanced biological properties. Recent studies have focused on developing efficient synthetic routes that utilize readily available starting materials and generate compounds with diverse functional groups.

Synthetic Pathways

  • Cyclocondensation Reactions : Utilizing active methylene compounds and 2-amino derivatives to form the pyrazolo-pyrimidine framework.
  • Functionalization : Modifications at various positions on the pyrazolo-pyrimidine ring to enhance bioactivity and selectivity.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications:

  • Anticancer Activity : Studies have demonstrated that derivatives of pyrazolo-pyrimidines can inhibit cancer cell proliferation. For instance, certain synthesized compounds have shown effectiveness against various cancer cell lines, including K562 and MCF-7 .
  • Antiviral and Antimicrobial Properties : Research indicates that some pyrazolo-pyrimidine derivatives possess antiviral effects, potentially useful in treating viral infections. The antimicrobial activity has also been noted in several studies .
  • Anti-inflammatory Effects : Compounds similar to 5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine have been evaluated for their ability to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several case studies highlight the applications of this compound:

  • Synthesis and Evaluation of Derivatives : A study synthesized various derivatives of pyrazolo-pyrimidines and evaluated their anticancer properties against different cell lines. The findings indicated that specific substitutions led to increased cytotoxicity against cancer cells .
  • Molecular Docking Studies : Molecular docking studies have been conducted to understand the interaction of this compound with target proteins involved in cancer progression. These studies provide insights into optimizing the compound's structure for enhanced efficacy .
  • Pharmacological Assessments : Comprehensive pharmacological assessments have shown that certain derivatives exhibit dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), making them promising candidates for anti-inflammatory drug development .

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit significant variations in biological activity and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 5,7-dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile with structurally related analogues.

Structural and Functional Modifications

Physicochemical Properties

  • Lipophilicity : The methyl and methylsulfanyl groups in the target compound confer moderate lipophilicity (logP ~2.5), favoring blood-brain barrier penetration for CNS applications . In contrast, dichlorophenyl-substituted analogues (logP ~3.8) are more suited for hydrophobic target binding .
  • Metabolic Stability : Nitrile groups generally enhance metabolic stability by resisting oxidative degradation. However, ester or carboxyl modifications (e.g., in [¹⁸F]3 and [¹⁸F]4) improve clearance rates in vivo .

Biological Activity

5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 90842-90-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, with a focus on anticancer activity and enzyme inhibition.

  • Molecular Formula : C10H10N4S
  • Molecular Weight : 218.28 g/mol
  • Structure : The compound features a pyrazolo[1,5-a]pyrimidine core with methyl and methylsulfanyl substituents that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential , particularly its ability to inhibit key enzymes involved in cancer cell proliferation. In a study evaluating various pyrazolo[1,5-a]pyrimidine derivatives, it was found that certain derivatives exhibited significant growth inhibition across multiple cancer cell lines.

Case Study: Inhibition of CDK2 and TRKA

A notable investigation focused on the dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). The study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, showed:

  • IC50 Values :
    • CDK2: 0.22 µM
    • TRKA: 0.89 µM

These values indicate a potent inhibitory effect on these targets, which are critical in various cancers .

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated using renal carcinoma cell lines (RFX 393). The results indicated:

CompoundIC50 (µM)Cell Cycle Arrest (%)Apoptosis Induction
This compound11.70G0–G1 phase arrest at 84.36%Significant increase in apoptotic cells
Reference Compound (Staurosporine)---

The compound caused a significant arrest in the G0–G1 phase of the cell cycle and induced apoptosis in treated cells .

The mechanism underlying the biological activity of this compound involves:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for CDK2 and TRKA, disrupting their normal function in cell cycle regulation and signaling pathways.
  • Molecular Docking Studies : Computational analyses have shown that the compound binds effectively to the active sites of these kinases, suggesting a robust interaction that leads to its inhibitory effects .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity TypeDescription
AnticancerSignificant inhibition of cancer cell growth
Enzyme InhibitionPotent inhibitors of CDK2 and TRKA
CytotoxicityInduces apoptosis and cell cycle arrest

Q & A

Q. Advanced

  • TSPO ligand evaluation : Radiolabeled analogs (e.g., [18F]6b) are tested in glioblastoma xenografts via PET/CT, showing 36-fold higher affinity than DPA-714 .
  • 5-HT6 receptor antagonism : Behavioral assays (e.g., prepulse inhibition in schizophrenia models) validate CNS activity, supported by receptor binding assays (Ki < 10 nM) .

How can computational modeling guide the design of selective kinase inhibitors using this compound as a scaffold?

Q. Advanced

  • Docking simulations : Predict interactions with ATP-binding pockets (e.g., CDK2’s hinge region). Substituent bulkiness at C-3 (e.g., acetamide groups) reduces steric clashes .
  • QSAR models : Correlate electronic properties (e.g., Hammett σ values) with inhibitory potency against CK2 kinase .

What are the key considerations in selecting substituents for modifying the pyrazolo[1,5-a]pyrimidine core to enhance antimicrobial activity?

Q. Basic

  • Electron-withdrawing groups (e.g., CN at C-3) improve bacterial membrane penetration .
  • Arylazo substituents at C-3 (e.g., 4-chlorophenylazo) enhance Gram-positive activity (MIC ≤ 1 µg/mL) via MurC enzyme inhibition .

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